molecular formula C₂₀H₂₃N₃ B1146993 cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile CAS No. 147292-24-8

cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile

Cat. No. B1146993
M. Wt: 305.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • The asymmetric synthesis of related piperidine derivatives, which are key intermediates in the synthesis of potent protein kinase inhibitors, has been successfully achieved, suggesting potential industrial applications (Hao et al., 2011).
  • Synthetic approaches for 4-arylamino-4-piperdinecarboxylic acids, which are structurally similar, have been reported, highlighting different synthetic pathways and potent analgesic properties (Van Daele et al., 1976).

Molecular Structure Analysis

  • The crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, demonstrates hydrogen bonding and C-H…π interactions, providing insights into molecular interactions and stability (Khan et al., 2013).

Chemical Reactions and Properties

  • Racemic compounds, including those with a piperidine structure, have been synthesized and evaluated for their affinity and selectivity for opioid receptors, contributing to our understanding of chemical reactivity and biological interactions (Thomas et al., 1999).

Physical Properties Analysis

  • The synthesis and conformational study of diastereoisomeric 4-methyl-3-phenyl-3-piperidinols and related esters reveal important details about the physical properties, including the impact of stereochemistry on physical characteristics (Iorio et al., 1970).

Chemical Properties Analysis

  • The study of cis and trans isomers of piperidines provides valuable insights into their chemical properties, such as diastereoselectivity, which is crucial for understanding the compound's reactivity and potential applications (Williams et al., 2002).

Scientific Research Applications

Synthetic Applications and Analgesic Potentials

This compound is part of a broader class of synthetic analgesics, where its synthesis involves the preparation of 4-arylamino-4-piperidinecarboxylic acids as starting materials. These are then used to create alpha-amino esters, ethers, and ketones through various synthetic approaches. The substitution on nitrogen atoms has led to the discovery of extremely potent analgesics. For example, certain derivatives have been found to be thousands of times as potent as morphine, with the analgesic activity primarily residing in the cis-isomer (Van Daele et al., 1976).

Asymmetric Synthesis for Drug Development

A novel asymmetric synthesis route for cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in developing potent protein kinase inhibitors, has been described. This synthesis showcases the compound's role in the strategic development of pharmaceutical agents, highlighting its potential industrial application due to the mild conditions and high yields obtained (Hao et al., 2011).

Chemical Transformations and Stereochemistry

Research on organophosphorus cyclic compounds has elucidated the stereochemistry of cis- and trans-isomers of related structures, providing insights into the chemical transformations and spectroscopic data that assign the cis- and trans-geometry. These studies aid in understanding the compound's behavior and potential modifications for specific applications (Stec & Łopusiński, 1973).

Conformational Analysis and Radical Cyclization

The conformational switching and synthesis of spiro compounds through radical cyclization have been explored, demonstrating the compound's versatility in forming structurally complex and potentially bioactive molecules. This research contributes to the understanding of its conformational dynamics and reactivity, which are crucial for designing novel pharmaceuticals (Sulsky et al., 1999).

properties

IUPAC Name

(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTZMJZNRNLKPD-FXAWDEMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@]1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile

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